
4-Diazo-2,6-dimethyl-4H-pyran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Diazo-2,6-dimethyl-4H-pyran is a heterocyclic compound that belongs to the class of pyrans. Pyrans are six-membered oxygen-containing rings that are significant in various chemical and biological processes. This compound is particularly interesting due to its unique structure and reactivity, making it a valuable subject of study in organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Diazo-2,6-dimethyl-4H-pyran typically involves the reaction of 2,6-dimethyl-4H-pyran-4-one with diazomethane. The reaction is carried out under controlled conditions to ensure the formation of the diazo compound. The process involves:
- Dissolving 2,6-dimethyl-4H-pyran-4-one in a suitable solvent such as dichloromethane.
- Adding diazomethane to the solution while maintaining a low temperature to prevent decomposition.
- Stirring the reaction mixture until the formation of this compound is complete.
Industrial Production Methods
While the laboratory synthesis of this compound is well-documented, industrial production methods are less common due to the compound’s specialized applications. scaling up the laboratory process with appropriate safety measures and equipment can achieve industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
4-Diazo-2,6-dimethyl-4H-pyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the diazo group into an amine or other functional groups.
Substitution: The diazo group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the diazo group under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce amines.
Applications De Recherche Scientifique
4-Diazo-2,6-dimethyl-4H-pyran has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 4-Diazo-2,6-dimethyl-4H-pyran involves its ability to undergo various chemical transformations. The diazo group is highly reactive and can participate in cycloaddition reactions, forming new ring structures. These reactions often involve the formation of intermediates that can interact with molecular targets, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dimethyl-4H-pyran-4-one: A precursor in the synthesis of 4-Diazo-2,6-dimethyl-4H-pyran.
4-Dicyanomethylene-2,6-dimethyl-4H-pyran: Another derivative with different functional groups.
Chelidonic acid: A related compound with a pyran ring structure.
Uniqueness
This compound is unique due to its diazo group, which imparts distinct reactivity compared to other pyran derivatives. This reactivity makes it a valuable tool in synthetic organic chemistry and various research applications.
Propriétés
Numéro CAS |
61170-00-1 |
|---|---|
Formule moléculaire |
C7H8N2O |
Poids moléculaire |
136.15 g/mol |
Nom IUPAC |
4-diazo-2,6-dimethylpyran |
InChI |
InChI=1S/C7H8N2O/c1-5-3-7(9-8)4-6(2)10-5/h3-4H,1-2H3 |
Clé InChI |
DBIBNMCDZQFXFT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=[N+]=[N-])C=C(O1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


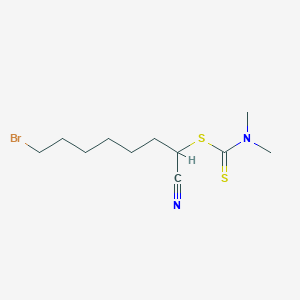
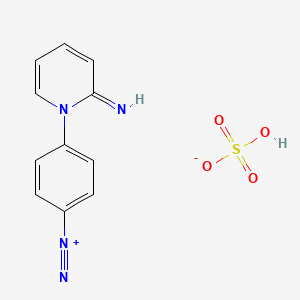
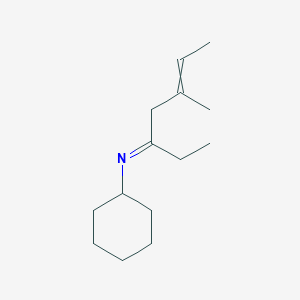
![3-[(2-Hydroxyphenyl)methylidene]-5-phenylthiophen-2-one](/img/structure/B14590367.png)
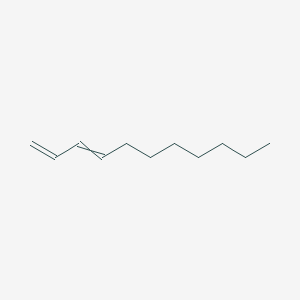
![Benzoic acid, 4-(1,3-dioxo-2-azaspiro[4.5]dec-2-yl)-, ethyl ester](/img/structure/B14590375.png)
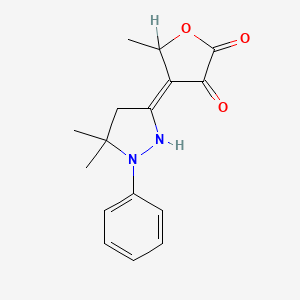
![1-[(2-Methoxy-6-nitrophenyl)methyl]-2-methylisoquinolin-2-ium iodide](/img/structure/B14590384.png)
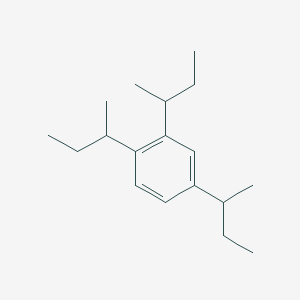
![Benzonitrile, 2-[(phenylsulfonyl)oxy]-](/img/structure/B14590405.png)
![4-[1-[2-(Methylamino)ethyl]cyclopentyl]phenol;hydrobromide](/img/structure/B14590413.png)

![2-Chloro-1-[(4-nitrophenyl)sulfanyl]-4-(trifluoromethyl)benzene](/img/structure/B14590436.png)

